N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Description
N'-[(E)-(4-tert-Butylphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide (hereafter referred to as Compound A) is a benzimidazole-derived hydrazide characterized by a sulfanyl bridge, a 4-tert-butylphenyl substituent, and an ethyl group on the benzimidazole nitrogen. Its E-configuration, confirmed by X-ray crystallography in related compounds , ensures optimal spatial orientation for biological interactions.
Properties
Molecular Formula |
C22H26N4OS |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H26N4OS/c1-5-26-19-9-7-6-8-18(19)24-21(26)28-15-20(27)25-23-14-16-10-12-17(13-11-16)22(2,3)4/h6-14H,5,15H2,1-4H3,(H,25,27)/b23-14+ |
InChI Key |
QQZCBFCDCRBEDS-OEAKJJBVSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process:
Formation of Benzimidazole Core: The synthesis begins with the preparation of the benzimidazole core.
Formation of Hydrazide Moiety: The intermediate product is then reacted with thiosemicarbazide in ethanol under reflux conditions to form the hydrazide moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole core or the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or phenyl groups.
Reduction: Reduced forms of the hydrazide or benzimidazole moieties.
Substitution: Substituted benzimidazole or hydrazide derivatives.
Scientific Research Applications
N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors involved in cancer or infectious diseases.
Materials Science: Its unique structural features make it a candidate for use in the development of novel materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, given its potential to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors through its benzimidazole core and hydrazide moiety. These interactions may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of the target’s activity.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Compound A and Analogs
Key Structural Insights :
- Benzimidazole vs. Benzene/Indole : Compound A’s benzimidazole core enhances π-π stacking and hydrogen-bonding interactions compared to benzene-based analogs (e.g., Compound B) . The indole derivative (Compound E) introduces electron-withdrawing nitro groups, altering target specificity .
- Substituent Effects: The 4-tert-butyl group in Compound A improves lipophilicity and metabolic stability relative to methyl (Compound C) or ethyl (Compound D) substituents.
- Sulfanyl Bridge : The sulfanyl (-S-) linker in Compound A and analogs enhances conformational flexibility and metal-binding capacity, critical for enzyme inhibition .
Insights :
- Compound A’s benzimidazole core may target kinases or DNA (similar to Compound C’s EGFR inhibition ), whereas benzene-based analogs (e.g., Compound B) show broader antioxidant effects .
- The tert-butyl group in Compound A could enhance blood-brain barrier penetration compared to polar nitro groups in Compound E .
Pharmacokinetic Properties
- Metabolic Stability : The tert-butyl group in Compound A reduces cytochrome P450-mediated oxidation, contrasting with the nitro group in Compound E, which may form reactive metabolites .
Biological Activity
N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound belonging to the hydrazide class. This compound exhibits a unique structure that combines a tert-butylphenyl group with a benzimidazole moiety and a sulfanylacetohydrazide linkage. The biological activity of this compound has garnered attention due to its potential applications in medicinal chemistry, particularly in antimicrobial, anticancer, and anti-inflammatory research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Chemical Structure (Note: Replace with actual image or description)
This structure indicates the presence of functional groups that are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties associated with compounds similar to this compound. The antimicrobial efficacy was evaluated against various bacterial strains using the broth microdilution method. The results are summarized in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
These findings suggest that the compound exhibits notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent in clinical applications.
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. Compounds containing benzimidazole derivatives are known for their ability to inhibit cancer cell proliferation by targeting specific cellular pathways.
In one study, the compound was tested on several human cancer cell lines, showing varying degrees of cytotoxicity. The results indicated that it could induce apoptosis in cancer cells through mechanisms involving DNA interaction and disruption of cellular processes .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. Research indicates that similar hydrazide derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, studies have shown that compounds with benzimidazole moieties can significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a promising therapeutic avenue for inflammatory diseases .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial activity of this compound against common pathogens. The study revealed that the compound exhibited a lower MIC against Staphylococcus aureus compared to standard antibiotics, suggesting its potential as an alternative treatment option.
Study 2: Anticancer Properties
A recent investigation into the anticancer effects of this compound demonstrated its ability to inhibit cell growth in breast cancer cell lines. The study utilized flow cytometry to assess apoptosis rates, revealing that treatment with the compound resulted in a significant increase in apoptotic cells compared to control groups .
Study 3: Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory effects highlighted the ability of this compound to modulate inflammatory responses. In vitro assays showed a marked decrease in nitric oxide production from macrophages treated with the compound, indicating its potential role as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
